2-(4-Methoxyphenoxy)-1-{4-[(4-nitrophenyl)carbonyl]piperazin-1-yl}ethanone
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Overview
Description
2-(4-Methoxyphenoxy)-1-[4-(4-nitrobenzoyl)piperazino]-1-ethanone is a complex organic compound with a unique structure that combines methoxyphenoxy and nitrobenzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenoxy)-1-[4-(4-nitrobenzoyl)piperazino]-1-ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methoxyphenol with an appropriate acylating agent to form 4-methoxyphenoxyacetic acid. This intermediate is then reacted with 4-nitrobenzoyl chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenoxy)-1-[4-(4-nitrobenzoyl)piperazino]-1-ethanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-(4-Methoxyphenoxy)-1-[4-(4-nitrobenzoyl)piperazino]-1-ethanone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenoxy)-1-[4-(4-nitrobenzoyl)piperazino]-1-ethanone involves its interaction with specific molecular targets. The nitrobenzoyl group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxyphenoxy group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenoxy)benzoic acid: Similar structure but lacks the piperazino and nitrobenzoyl groups.
2-Methoxyphenyl isocyanate: Contains the methoxyphenyl group but differs in its functional groups and reactivity.
Uniqueness
2-(4-Methoxyphenoxy)-1-[4-(4-nitrobenzoyl)piperazino]-1-ethanone is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H21N3O6 |
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Molecular Weight |
399.4 g/mol |
IUPAC Name |
2-(4-methoxyphenoxy)-1-[4-(4-nitrobenzoyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C20H21N3O6/c1-28-17-6-8-18(9-7-17)29-14-19(24)21-10-12-22(13-11-21)20(25)15-2-4-16(5-3-15)23(26)27/h2-9H,10-14H2,1H3 |
InChI Key |
DCBYLZZLDBITGD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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